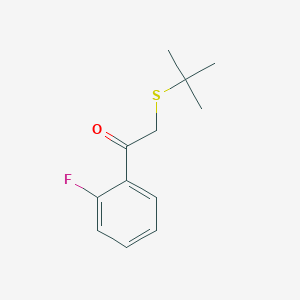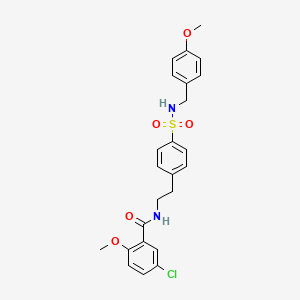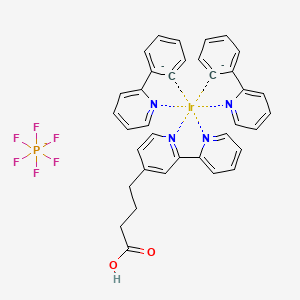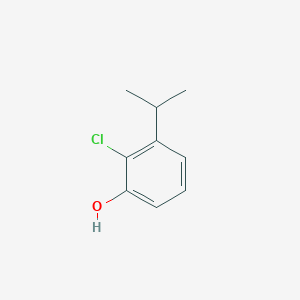
2-Chloro-3-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-isopropylphenol is an organic compound belonging to the class of chlorophenols. It is characterized by a phenol ring substituted with a chlorine atom at the second position and an isopropyl group at the third position. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-3-isopropylphenol can be synthesized through several methods. One common method involves the chlorination of 3-isopropylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-isopropylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert quinones back to phenols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted phenols.
Oxidation: Major products are quinones.
Reduction: The primary product is the original phenol.
Aplicaciones Científicas De Investigación
2-Chloro-3-isopropylphenol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in antiseptic formulations.
Industry: Utilized in the production of disinfectants and preservatives.
Mecanismo De Acción
The antimicrobial action of 2-Chloro-3-isopropylphenol is believed to involve the disruption of bacterial cell membranes. The hydroxyl group of the phenol interacts with membrane proteins, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenol: Lacks the isopropyl group, making it less hydrophobic and potentially less effective as an antimicrobial agent.
3-Isopropylphenol: Lacks the chlorine atom, which reduces its reactivity in electrophilic aromatic substitution reactions.
4-Chloro-3-isopropylphenol: Similar structure but with the chlorine atom at the fourth position, which may alter its reactivity and antimicrobial properties.
Uniqueness
2-Chloro-3-isopropylphenol is unique due to the combined presence of both chlorine and isopropyl groups, which enhance its antimicrobial efficacy and reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C9H11ClO |
|---|---|
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
2-chloro-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3 |
Clave InChI |
FOQRPRQDHGZYQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


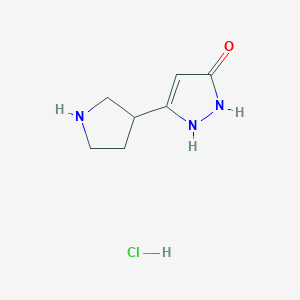
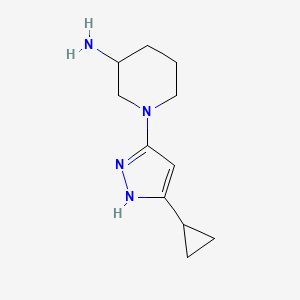
![7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13655737.png)
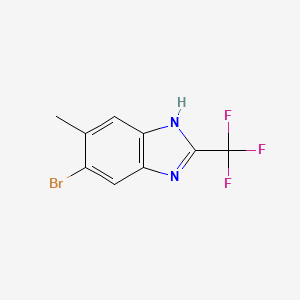

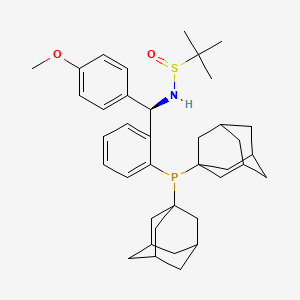
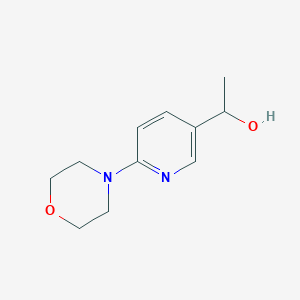
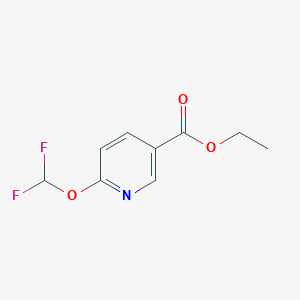
![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)
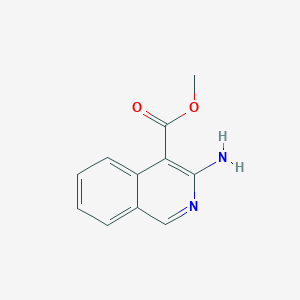
![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)
